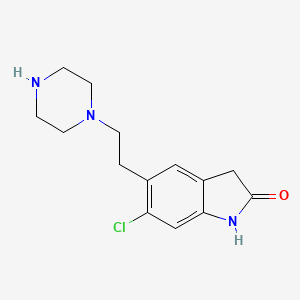
6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one
Descripción general
Descripción
6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one is a chemical compound with the molecular formula C14H18ClN3O . It falls under the category of amines, aromatics, heterocycles, and intermediates . It is also known as an in-house impurity of ziprasidone .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H18ClN3O . This indicates that it contains 14 carbon atoms, 18 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one is 279.77 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one, also known as ziprasidone, is primarily synthesized for its application as an antipsychotic drug. Research by Poornach et al. (2010) highlights efficient methods for preparing ziprasidone using commercially viable reagents with good yield and quality (Thatipalli Poornach et al., 2010). Additionally, Yi et al. (2010) provide insights into the synthesis process of ziprasidone, emphasizing the overall yield and structural confirmation of the product (W. Yi et al., 2010).
Metabolic and Mutagenic Studies
A study by Chen et al. (2006) investigated the mutagenicity and metabolism of a compound with a piperazinyl indazole motif, related to 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one. They found that the metabolism in rat liver microsomes played a key role in mutagenicity, suggesting the importance of understanding metabolic pathways in drug development (Hao Chen et al., 2006).
Antibacterial Activities
In the field of antibacterial research, Xin et al. (1993) synthesized derivatives of 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one and tested their in vitro antibacterial activities. This research points to potential applications beyond its primary use as a psychotropic agent (T. Xin et al., 1993).
Cognitive Disorder Treatment
Nirogi et al. (2016) synthesized derivatives of this compound as 5-HT6 receptor ligands, indicating potential applications in treating cognitive disorders. This research showcases the compound's versatility in addressing various neurological conditions (R. Nirogi et al., 2016).
Anti-Proliferative and Genotoxicity Studies
Meti et al. (2016) conducted anti-proliferative and genotoxicity studies on derivatives of 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one. They found significant growth inhibition in certain cancer cell lines, highlighting its potential in cancer research (G. Meti et al., 2016).
Neurological Applications
Research byDas et al. (2015) on N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues, which are structurally related to 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one, led to the development of potent agonists for D2 and D3 receptors. This has implications for Parkinson's disease treatment, showcasing the potential of these compounds in neuroprotective strategies (Banibrata Das et al., 2015).
Adrenoceptor Antagonist Development
In the area of adrenoceptor antagonist development, Barlocco et al. (1999) synthesized novel compounds with a tricyclic pyrrolodipyridazine skeleton, one of which included a derivative of 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one. These compounds showed high potency in alpha1-adrenergic receptor binding studies, highlighting another potential therapeutic application (D. Barlocco et al., 1999).
Direcciones Futuras
Mecanismo De Acción
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Detailed studies at the molecular and cellular level are needed to elucidate these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Propiedades
IUPAC Name |
6-chloro-5-(2-piperazin-1-ylethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c15-12-9-13-11(8-14(19)17-13)7-10(12)1-4-18-5-2-16-3-6-18/h7,9,16H,1-6,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNIWWGUWKFGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=C(C=C3C(=C2)CC(=O)N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one | |
CAS RN |
188797-79-7 | |
| Record name | 6-Chloro-5-(2-piperazin-1-ylethyl)indolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188797797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLORO-5-(2-PIPERAZIN-1-YLETHYL)INDOLIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8Q2SF4XUL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide](/img/structure/B3324456.png)
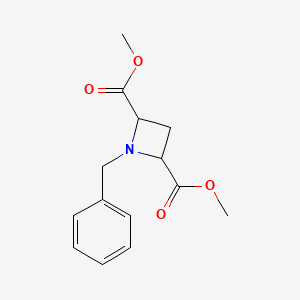
![1,1'-Bitricyclo[3.3.1.13,7]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)-](/img/structure/B3324474.png)
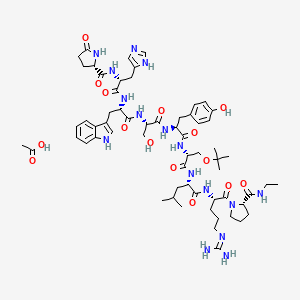
![Bicyclo[2.2.2]-octane-2-carboxamide](/img/structure/B3324497.png)
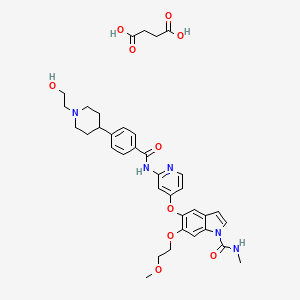

![5-Bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B3324508.png)
![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3324510.png)
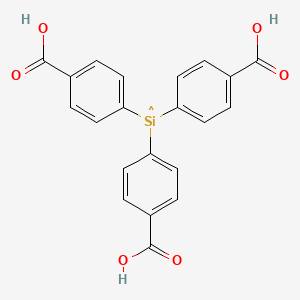
![2-[(6-Chloro-2-pyridyl)sulfonyl]ethyl 3-chlorobenzoate](/img/structure/B3324525.png)


